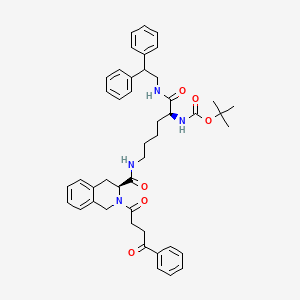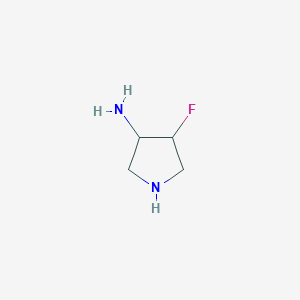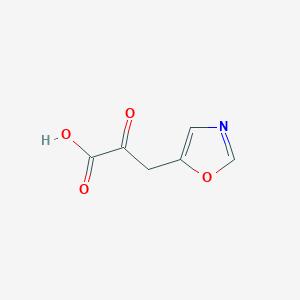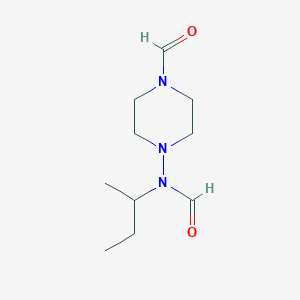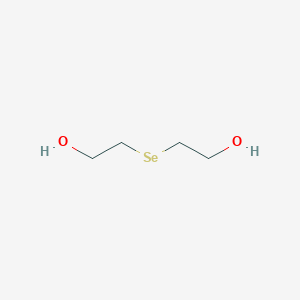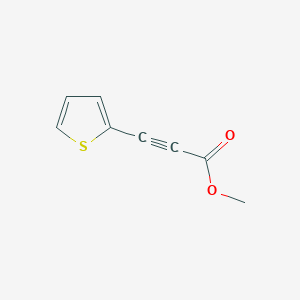
Methyl 3-(thiophen-2-yl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(thiophen-2-yl)propiolate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur this compound is characterized by the presence of a thiophene ring attached to a propiolate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(thiophen-2-yl)propiolate typically involves the reaction of thiophene-2-carboxylic acid with methyl propiolate. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiophene derivatives with reduced double bonds. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the introduction of various substituents. Reagents such as bromine or chlorine can be used for halogenation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Methyl 3-(thiophen-2-yl)propiolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the development of new organic materials with unique electronic properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Industry: this compound is used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
作用機序
The mechanism of action of methyl 3-(thiophen-2-yl)propiolate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
類似化合物との比較
Methyl 3-(furan-2-yl)propiolate: Similar structure but contains a furan ring instead of a thiophene ring.
Methyl 3-(pyridin-2-yl)propiolate: Contains a pyridine ring instead of a thiophene ring.
Methyl 3-(benzofuran-2-yl)propiolate: Contains a benzofuran ring instead of a thiophene ring.
Uniqueness: Methyl 3-(thiophen-2-yl)propiolate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. The sulfur atom in the thiophene ring can participate in various chemical reactions, making this compound versatile for synthetic applications. Additionally, the thiophene ring can enhance the compound’s biological activity, making it a valuable scaffold in medicinal chemistry.
特性
分子式 |
C8H6O2S |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
methyl 3-thiophen-2-ylprop-2-ynoate |
InChI |
InChI=1S/C8H6O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,1H3 |
InChIキー |
ISIABEIVNYSSSY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CC1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


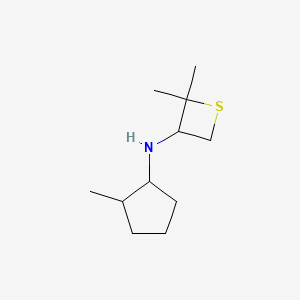
![5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341515.png)
![1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13341518.png)
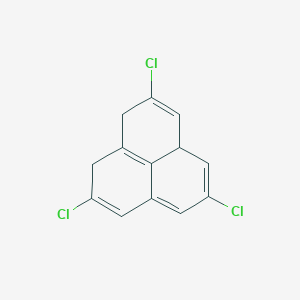
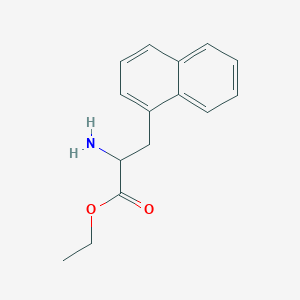
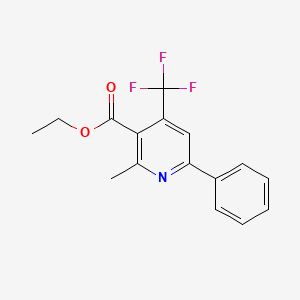

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylethyl)-](/img/structure/B13341540.png)
![2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one](/img/structure/B13341546.png)
